6-乙氧基-1,2,3,4-四氢异喹啉

概览

描述

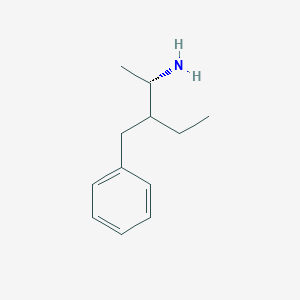

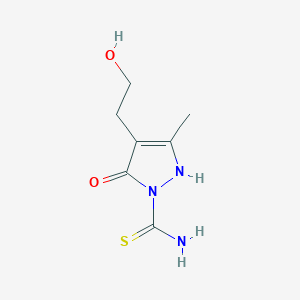

6-Ethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular weight of 177.25 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline is1S/C11H15NO/c1-2-13-11-4-3-10-8-12-6-5-9 (10)7-11/h3-4,7,12H,2,5-6,8H2,1H3 . This indicates the presence of 11 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom in the molecule. Physical And Chemical Properties Analysis

6-Ethoxy-1,2,3,4-tetrahydroisoquinoline is a liquid at room temperature .科研应用

药理学特性和毒性

6-乙氧基-1,2,3,4-四氢异喹啉展示出独特的药理特性。在一项研究中,探讨了各种2-烷基-1,2,3,4-四氢异喹啉盐酸盐的毒性和药理效应,包括具有6-乙氧基取代基的化合物。研究发现,2-烷基链的长度影响毒性,较长的链表明更高的毒性水平。具有6-乙氧基取代基的化合物表现出双相抑制-刺激作用,主要在大剂量下表现出抑制作用。此外,研究强调这些化合物对血压、平滑肌和呼吸系统(Hjort et al., 1942)产生影响。

晶体结构和分子构象

晶体学研究

对6-乙氧基-1,2,3,4-四氢异喹啉的晶体结构进行了研究,以了解其分子构象。研究表明,四氢吡啶环的构象与类似化合物明显不同。这种结构分析对于理解该化合物在各种应用中的相互作用和行为至关重要(Rybakov等,2004)。

合成和化学反应

合成中的动态动力学分辨

一项研究提出了一种有效的动态动力学分辨方法,用于合成对核受体调节剂有用的对映纯6-羟基和6-甲氧基-1,2,3,4-四氢异喹啉-1-羧酸。该过程涉及使用南极酵母脂肪酶B来催化动态动力学水解,展示了6-乙氧基-1,2,3,4-四氢异喹啉衍生物在复杂有机合成中的实用性(Forró等,2016)。

其他应用和研究

动物饲料中的抗氧化应用

乙氧基喹啉,6-乙氧基-1,2,3,4-四氢异喹啉的衍生物,常用作动物饲料中的抗氧化剂,以防止脂质过氧化。虽然其在人类食品中的使用受到限制,但在养殖鱼类、家禽和其他动物的饲料中广泛应用。已进行研究以评估其安全性,考虑到其有益的抗氧化性质以及动物和人类暴露于其时观察到的潜在有害影响(Blaszczyk et al., 2013)。

Safety And Hazards

未来方向

Given the biological activities of 1,2,3,4-tetrahydroisoquinolines, there is considerable interest in the scientific community towards the synthesis of its derivatives, including 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline . Future research may focus on developing new and environmentally friendly methods for the synthesis of these compounds .

性质

IUPAC Name |

6-ethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-13-11-4-3-10-8-12-6-5-9(10)7-11/h3-4,7,12H,2,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHBHXZLVGXOTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(CNCC2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-1,2,3,4-tetrahydroisoquinoline | |

Synthesis routes and methods

Procedure details

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-(2,4-difluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2544468.png)

![2-Chloro-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylacetamide](/img/structure/B2544471.png)

![1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2544478.png)

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2544480.png)

![5-Methyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2544481.png)

![3-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide](/img/structure/B2544482.png)

![N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2544484.png)

![2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2544486.png)

![5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-3,7-bis[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B2544490.png)